(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Description
Properties
Molecular Formula |
C25H19NO5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H19NO5S/c1-16-7-10-19(11-8-16)32(28,29)31-18-9-12-21-23(14-18)30-24(25(21)27)13-17-15-26(2)22-6-4-3-5-20(17)22/h3-15H,1-2H3/b24-13+ |
InChI Key |
BRGWQASFFUQOAL-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3 |
Origin of Product |
United States |
Preparation Methods
Route 1: Stepwise Assembly via Tosylation of Benzofuran-3-one Precursors
This method involves synthesizing the benzofuran core first, followed by tosylation and indole conjugation.
Step 1: Synthesis of 6-Hydroxy-3-oxo-2,3-dihydro-1-benzofuran
Step 2: Tosylation at Position 6
Step 3: Condensation with 1-Methyl-1H-indole-3-carbaldehyde
-
Procedure :
Data Table 1: Optimization of Step 3
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (10%) | EtOH | 80 | 8 | 65 |
| PPA | Toluene | 110 | 6 | 72 |
| FeCl₃ | DCM | 25 | 12 | 58 |
Route 2: One-Pot Tandem Synthesis
A streamlined approach combining cyclization, tosylation, and condensation in a single reactor.
Procedure:
-
Reagents :
-
3-Hydroxy-2H-pyran-2-one, methyl 3-nitrobut-3-enoate, TsCl, 1-methyl-1H-indole-3-carbaldehyde.
-
-
Conditions :
-
Yield : 50–55% (lower due to competing side reactions).
Route 3: Metal-Catalyzed Cross-Coupling
A modern approach using transition metals for regioselective functionalization.
Step 1: Palladium-Catalyzed Tosylation
Step 2: Indole Conjugation via Wittig Reaction
-
Reagents : Tosylated benzofuran-3-one, (1-methyl-1H-indol-3-ylmethyl)triphenylphosphonium bromide, NaH.
-
Conditions : THF, 0°C to reflux, 6 hours.
-
Yield : 68%.
Data Table 2: Comparison of Routes
| Route | Steps | Total Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| 1 | 3 | 35–45 | High | Low |
| 2 | 1 | 50–55 | Moderate | Medium |
| 3 | 2 | 51 | Low | High |
Critical Analysis of Methodologies
-
Route 1 is the most reliable for gram-scale synthesis but requires rigorous purification after each step.
-
Route 2 offers time efficiency but suffers from lower yields due to incompatibility of reagents (e.g., AlCl₃ and PPA).
-
Route 3 achieves high regioselectivity but depends on expensive palladium catalysts.
Key Findings :
Chemical Reactions Analysis
Key Reaction Conditions
Condensation Reactions
The methyldiene bridge forms via condensation between indole derivatives and benzofuran carbonyls. For example:
-
Mechanism : Nucleophilic attack by the indole’s α-carbon on the benzofuran carbonyl, followed by elimination of water.
-
Conditions : Acidic environments (e.g., AcOH with sulfuric acid) .
Sulfonation
The benzofuran ring undergoes sulfonation to introduce the 4-methylbenzenesulfonate group. Likely steps include:
-
Sulfonic acid formation : Reaction with a sulfonic acid chloride (e.g., tosyl chloride).
-
Esterification : Coupling with a 4-methylbenzene sulfonic acid derivative.
Hydrolysis
The sulfonate ester may hydrolyze under basic conditions to form a sulfonic acid:
Electrophilic Aromatic Substitution
The aromatic rings (indole, benzofuran) are reactive sites for electrophiles. The sulfonate group’s electron-withdrawing nature directs substitution to specific positions.
Characterization Techniques
-
TLC : Monitors reaction progress and purity.
-
NMR : Confirms structural integrity (e.g., methyldiene bridge protons at δ 8.5–9.5 ppm).
-
Mass Spectrometry : Verifies molecular weight (C₂₅H₁₉NO₅S = 421.4 g/mol).
Research Findings and Trends
Scientific Research Applications
Research indicates that compounds containing indole and benzofuran moieties exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that indole derivatives possess significant anticancer properties. For instance, compounds similar to (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
- Antimicrobial Properties : The presence of the benzofuran structure contributes to antimicrobial activity. Research has indicated that derivatives of benzofuran can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Neuroprotective Effects : Some studies suggest that indole-based compounds exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds could lead to therapeutic applications in conditions like Alzheimer's disease .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of indole-derived compounds on various cancer cell lines. The results showed that specific structural modifications led to enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further development in oncology .
Case Study 2: Antimicrobial Activity
In another study, a series of benzofuran derivatives were tested for their antimicrobial activity against clinical isolates of bacteria and fungi. The findings revealed that certain derivatives exhibited potent inhibitory effects, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
(2E)-2-[(1-Methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid (PubChem CID: unspecified):
- Substituent : Replaces the tosyl group with an acetic acid moiety.
- Impact : The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the sulfonate ester. However, the tosyl group in the target compound may improve metabolic stability due to reduced enzymatic hydrolysis .
Benzofuran-3(2H)-one derivatives without indole substitution: Example: Simple 6-substituted benzofuranones (e.g., 6-nitro or 6-methoxy derivatives). Impact: The absence of the indole moiety eliminates π-stacking interactions critical for binding to aromatic-rich biological targets (e.g., kinase ATP pockets) .
Physicochemical Properties
| Property | Target Compound | Acetic Acid Analogue | 6-Methoxy Benzofuranone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~455 (estimated) | ~353 (estimated) | ~178 |
| Solubility | Moderate (sulfonate ester) | High (carboxylic acid) | Low (apolar substituent) |
| Reactivity | Tosyl group: SN2 susceptible | Acid: Esterification/amide | Methoxy: Inert to nucleophiles |
| Bioactivity | Potential kinase inhibition | Enhanced solubility for APIs | Limited target engagement |
Key Findings :
- The tosyl group in the target compound balances lipophilicity and solubility, making it suitable for prodrug strategies.
- Indole-benzofuran hybrids exhibit superior bioactivity over simpler benzofuranones due to enhanced π-system interactions .
Reactivity and Stability
- Tosyl Group : The sulfonate ester is less reactive toward nucleophiles compared to acetates but can participate in elimination or substitution under basic conditions.
- Conjugated System: The α,β-unsaturated ketone is prone to Michael addition reactions, a trait shared with structurally similar enones .
Biological Activity
The compound (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate (CAS Number: 929380-16-5) is a synthetic derivative of indole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 485.5 g/mol. Its structure features an indole moiety linked to a benzofuran core, which is characteristic of many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.5 g/mol |
| CAS Number | 929380-16-5 |
Antimicrobial Properties
Research has indicated that indole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structures showed MIC values ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Indole derivatives have been documented to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds that interact with microtubule dynamics have shown promise in halting mitosis in cancer cells, leading to increased cell death .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have been shown to arrest cells in mitosis by inhibiting KSP, leading to the formation of monopolar spindles and subsequent cell death .
- Antioxidant Activity : Indole derivatives often possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
- Anti-inflammatory Effects : Some studies suggest that indole-based compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of indole derivatives:
- Study on Antimicrobial Activity : A recent publication reported that specific indole derivatives exhibited significant antibacterial effects against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that indole derivatives could inhibit growth and induce apoptosis, supporting their development as anticancer therapeutics.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
